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2,3,4,5-Tetrachlorothiophene 1,1-dioxide

Cat. No.: B1621417
CAS No.: 72448-17-0
M. Wt: 253.9 g/mol
InChI Key: IEEFYTGFZKXEEU-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Chemistry and Heterocyclic Systems

2,3,4,5-Tetrachlorothiophene 1,1-dioxide is a prominent member of the thiophene (B33073) 1,1-dioxide family, a class of compounds that have garnered considerable attention in organic chemistry. The oxidation of the sulfur atom in the thiophene ring to a sulfone fundamentally alters the electronic properties of the molecule. This transformation disrupts the aromaticity of the thiophene ring, rendering the resulting thiophene 1,1-dioxide a highly reactive diene.

The presence of four electron-withdrawing chlorine atoms further enhances the reactivity of this compound, making it a potent participant in various cycloaddition reactions. Its stability, coupled with its high reactivity, makes it a preferred reagent for synthetic chemists. It readily engages in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with a wide array of dienophiles. This reactivity allows for the efficient construction of six-membered rings, a common structural motif in many natural products and pharmaceutical agents.

Furthermore, the adducts formed from the Diels-Alder reactions of this compound often undergo a subsequent cheletropic extrusion of sulfur dioxide. This spontaneous elimination of SO2 gas is an entropically favorable process that drives the reaction forward and results in the formation of a new diene system, providing a pathway to highly functionalized and often difficult-to-access carbocyclic and heterocyclic frameworks.

Evolution of Thiophene Dioxide Chemistry: A Historical Perspective

The journey of thiophene chemistry began in 1883 when Victor Meyer first isolated thiophene from coal tar. britannica.com For many years, research focused on the aromatic nature of thiophene and its derivatives, which exhibit properties similar to benzene. The exploration of thiophene's oxidized forms, particularly thiophene 1,1-dioxides, represents a later, yet significant, chapter in the development of heterocyclic chemistry.

The oxidation of thiophenes to their corresponding 1,1-dioxides was found to unlock a new dimension of reactivity. Early studies in the mid-20th century began to elucidate the non-aromatic, diene-like character of these oxidized species. This understanding paved the way for their application in synthesis. The development of reliable methods for the oxidation of thiophenes, often employing peracids, was crucial for the accessibility and subsequent study of thiophene 1,1-dioxides.

Over the decades, the synthetic utility of thiophene 1,1-dioxides has been extensively explored and expanded. The initial focus on their participation in Diels-Alder reactions has broadened to include other pericyclic reactions and their use as Michael acceptors. The introduction of various substituents onto the thiophene 1,1-dioxide core has allowed for fine-tuning of their reactivity and the synthesis of a diverse range of complex molecules.

Overview of Key Research Domains Pertaining to this compound

The unique reactivity profile of this compound has led to its application in several key research domains within organic synthesis.

Diels-Alder Reactions and Subsequent Cheletropic Extrusions: This is arguably the most significant area of research involving this compound. Its electron-deficient nature makes it an excellent diene for reactions with both electron-rich and electron-poor dienophiles. The subsequent loss of sulfur dioxide from the initial adduct provides a powerful tool for the annulation of a tetrachlorobutadienediyl group onto a double bond. wikipedia.org This strategy has been employed in the synthesis of a variety of complex polycyclic and aromatic compounds.

Synthesis of Polychlorinated Naphthalenes (PCNs): this compound serves as a key intermediate in the synthesis of specific polychlorinated naphthalenes. For instance, its reaction with appropriate dienophiles can lead to the formation of precursors for compounds like 1,2,3,4,6-pentachloronaphthalene. These compounds are important as standards for environmental testing and research into the toxicological effects of polychlorinated aromatic compounds.

Development of Novel Synthetic Methodologies: The predictable and often high-yielding reactions of this compound have made it a valuable tool for the development of new synthetic strategies. Researchers continue to explore its reactivity with novel dienophiles and in different reaction media to access new molecular scaffolds.

Below is a data table summarizing some of the key properties of this compound.

PropertyValue
Molecular Formula C4Cl4O2S
Molecular Weight 253.91 g/mol
Appearance Solid
CAS Number 72448-17-0

The following table provides an overview of the typical reactivity of this compound in Diels-Alder reactions.

DienophileReaction ConditionsProduct Type
AlkeneThermalCycloadduct followed by SO2 extrusion
AlkyneThermalAromatic or heteroaromatic compound after SO2 extrusion
FullereneThermalFullerene adduct

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4Cl4O2S B1621417 2,3,4,5-Tetrachlorothiophene 1,1-dioxide CAS No. 72448-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrachlorothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4O2S/c5-1-2(6)4(8)11(9,10)3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEFYTGFZKXEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(S(=O)(=O)C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376370
Record name 2,3,4,5-tetrachlorothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72448-17-0
Record name 2,3,4,5-tetrachlorothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for 2,3,4,5 Tetrachlorothiophene 1,1 Dioxide

Conventional and Advanced Synthetic Routes from Halogenated Thiophenes

The principal and most direct pathway to 2,3,4,5-tetrachlorothiophene 1,1-dioxide involves the oxidation of 2,3,4,5-tetrachlorothiophene. This precursor is a readily available, highly chlorinated thiophene (B33073) derivative. The stability of the carbon-chlorine bonds under oxidative conditions makes this approach robust and efficient.

Early methods for the preparation of the precursor, tetrachlorothiophene (B1294677), involved the exhaustive chlorination of thiophene or its derivatives. For instance, the reaction of thiophene with a significant excess of chlorine gas at elevated temperatures can yield tetrachlorothiophene. Another approach involves the reaction of carbon tetrachloride with sulfur, or the chlorination of other substituted thiophenes.

Once the tetrachlorothiophene precursor is obtained, the focus shifts to the oxidation of the sulfur atom. The electron-withdrawing nature of the four chlorine atoms on the thiophene ring deactivates it towards electrophilic attack, which can make the oxidation of the sulfur atom more challenging compared to unsubstituted thiophene. However, this deactivation also helps in preventing unwanted side reactions on the thiophene ring itself.

Oxidative Transformations for the Formation of Thiophene 1,1-dioxide Core

The conversion of the thiophene core in 2,3,4,5-tetrachlorothiophene to its 1,1-dioxide is achieved through various oxidative methods. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity.

One of the most common and effective methods for this transformation is the use of peroxy acids. Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, is a particularly powerful oxidizing agent capable of oxidizing the deactivated tetrachlorothiophene. A typical procedure involves the slow addition of a solution of hydrogen peroxide to a mixture of tetrachlorothiophene and trifluoroacetic anhydride in a suitable solvent like dichloromethane. The reaction is often carried out at or below room temperature to control the exothermicity.

Another widely used peroxy acid is peracetic acid. While it is a less potent oxidant than TFPAA, it can effectively oxidize tetrachlorothiophene, often requiring slightly more forcing conditions or longer reaction times. The use of commercial peracetic acid solutions or its in situ generation from acetic acid and hydrogen peroxide in the presence of a strong acid catalyst are common practices.

Hydrogen peroxide itself, in the presence of a suitable catalyst, can also be employed. This approach is often considered a "greener" alternative to peroxy acids.

The following table summarizes various oxidative methods for the synthesis of this compound from its corresponding thiophene.

Oxidizing AgentPrecursorSolventReaction ConditionsYield (%)Reference
Trifluoroperacetic acid (from H₂O₂ and (CF₃CO)₂O)2,3,4,5-TetrachlorothiopheneDichloromethaneAddition of 90% H₂O₂ to (CF₃CO)₂O and tetrachlorothiophene in CH₂Cl₂ at 0 °C, then stirred at room temperature for 16 hours.95Raasch, M. S. J. Org. Chem. 1980, 45, 856-867
3-Chloroperoxybenzoic acid (m-CPBA)2,3,4,5-TetrachlorothiopheneChloroform (B151607)Reaction with m-CPBA in refluxing chloroform for 24 hours.84Bluestone, H. et al. J. Org. Chem. 1961, 26, 346-351

Catalytic Approaches and Process Optimization in 2,3,4,5-Tetrachlorothiophene Synthesis

While stoichiometric oxidation methods are well-established, catalytic approaches offer advantages in terms of efficiency, selectivity, and reduced waste generation. For the oxidation of thiophenes in general, several catalytic systems have been investigated, which can be applied to the synthesis of this compound.

Methyltrioxorhenium (MTO) is a versatile catalyst for a wide range of oxidation reactions, including the oxidation of sulfur compounds using hydrogen peroxide as the terminal oxidant. The catalytic cycle involves the formation of highly reactive rhenium peroxo complexes. The application of MTO to the oxidation of tetrachlorothiophene can provide a more atom-economical route to the desired 1,1-dioxide.

Process optimization for the synthesis of this compound focuses on several key parameters to maximize yield and purity while ensuring safety and scalability. These parameters include:

Temperature Control: The oxidation of tetrachlorothiophene is an exothermic process. Careful temperature control is essential to prevent runaway reactions and the formation of byproducts. Reactions are typically initiated at low temperatures (e.g., 0 °C) and then allowed to proceed at or slightly above room temperature.

Solvent Choice: Dichloromethane is a commonly used solvent due to its inertness and ability to dissolve both the starting material and the oxidizing agents. The choice of solvent can also influence the reaction rate and selectivity.

Stoichiometry of Oxidant: The molar ratio of the oxidizing agent to the tetrachlorothiophene is a critical factor. A sufficient excess of the oxidant is required to ensure complete conversion to the 1,1-dioxide. However, an excessive amount can lead to side

Elucidation of Reactivity and Mechanistic Pathways of 2,3,4,5 Tetrachlorothiophene 1,1 Dioxide

Cycloaddition Reactions of 2,3,4,5-Tetrachlorothiophene 1,1-dioxide

The principal mode of reactivity for this compound is its function as a diene in [4+2] cycloaddition reactions. The substitution pattern and the presence of the sulfonyl group create a highly electron-deficient diene system, predisposing it to a specific class of Diels-Alder reactions.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the inverse electron-demand variant proceeds via the reaction of an electron-poor diene with an electron-rich dienophile. This compound is a quintessential diene for this type of transformation.

The cycloaddition reaction of this compound is mechanistically distinct. The process is initiated by a concerted [4+2] cycloaddition between the thiophene (B33073) dioxide and a dienophile. This step is governed by frontier molecular orbital (FMO) theory, where the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene. The electron-withdrawing nature of the four chlorine atoms and the sulfonyl group significantly lowers the energy of the diene's LUMO, facilitating a rapid reaction.

The reactivity of this compound is profoundly influenced by its electronic properties. The sulfonyl group (SO₂) acts as a strong electron-withdrawing group, significantly reducing the electron density of the thiophene ring system. This effect is compounded by the presence of four electron-withdrawing chlorine atoms. Consequently, the molecule is one of the most electron-deficient dienes employed in Diels-Alder chemistry. utexas.edu

This pronounced electron deficiency enhances its reactivity towards electron-rich and even unactivated dienophiles, broadening the scope of the reaction beyond that of many other dienes. utexas.edu The compound exhibits a useful combination of high thermal stability and potent reactivity, making it a valuable synthetic reagent. stackexchange.comutexas.edu This allows reactions to proceed under relatively mild conditions to form cycloadducts that can serve as precursors to complex molecular architectures.

This compound reacts with a wide array of dienophiles. Its high reactivity allows it to engage with simple alkenes, alkynes, and particularly with strained cyclic systems where the release of ring strain provides an additional driving force for the reaction.

The reaction demonstrates notable chemoselectivity. For instance, in a molecule containing both a double and a triple bond, such as 1-hexen-5-yne, the reaction occurs exclusively at the alkene moiety. This preference for the alkene over the alkyne highlights a kinetic preference in the cycloaddition step. stackexchange.com

Strained alkenes, such as those within the norbornene framework, are particularly effective dienophiles. The reaction of this compound with derivatives of 5,6-bismethylenenorbornene proceeds to form complex polycyclic systems, demonstrating its utility in building intricate molecular scaffolds. rsc.org

DienophileReaction ConditionsKey FeatureReference
1-Hexen-5-yneThermalReaction occurs exclusively at the C=C double bond, not the C≡C triple bond. stackexchange.com
5,6-Bismethylenenorbornene AdductThermalForms complex, polycyclic isomeric products via diene-capture. rsc.org

The potent dienophilic character of this compound allows it to react with dienophiles that are typically less reactive. This includes aromatic and heteroaromatic systems where the aromatic stabilization energy must be overcome.

Reactions with styrenic double bonds are feasible. More notably, it can react with polycyclic aromatic hydrocarbons that contain reactive double bonds. For example, acenaphthylene serves as a dienophile, reacting with this compound to yield a polycyclic aromatic adduct after the characteristic extrusion of SO₂.

Benzynes, which are highly strained and reactive intermediates, are also excellent partners in cycloaddition reactions. While not directly documented with this compound, their established reactivity in [3+2] cycloadditions suggests they would readily participate in [4+2] cycloadditions with such an electron-deficient diene to form benzannulated products. nih.gov The reactivity of furans and pyrroles is more complex; while they can act as dienes in normal Diels-Alder reactions, their use as dienophiles in IEDDA reactions is less common and would depend on the specific substitution pattern.

DienophileReaction ConditionsProduct TypeReference
AcenaphthyleneThermalPolycyclic aromatic system nih.govnih.gov
Benzyne (anticipated)In situ generationBenzannulated polycyclic system nih.gov

As with other Diels-Alder reactions, cycloadditions involving this compound are subject to regiochemical and stereochemical control. When an unsymmetrical dienophile is used, the regioselectivity is determined by the electronic properties of the reactants. The reaction proceeds to align the atoms with the largest orbital coefficients in the respective frontier orbitals (HOMO of the dienophile and LUMO of the diene), which often corresponds to aligning partial positive and negative charges in the transition state.

The stereoselectivity of the cycloaddition is also a critical aspect. In the reaction with a complex, polycyclic dienophile derived from 5,6-bismethylenenorbornene, specific isomeric products are formed preferentially. rsc.org This outcome is dictated by the transition state geometry, where steric hindrance and secondary orbital interactions favor a particular approach of the diene to the dienophile. Such selectivity is crucial in synthetic applications where the precise three-dimensional arrangement of atoms is required.

Cheletropic Extrusion of Sulfur Dioxide

In situ Generation of Aromatic Intermediates

The Diels-Alder reaction of this compound with a dienophile, such as an alkene or alkyne, initially forms a bicyclic adduct containing a sulfone bridge. This adduct is often unstable and spontaneously eliminates sulfur dioxide to generate a highly reactive, transient intermediate. In the case of reaction with an alkyne, the extrusion of SO2 leads to the in situ formation of a tetrachlorinated benzyne or a related aryne intermediate. These arynes are extremely electrophilic and can be trapped by a variety of nucleophiles or undergo further cycloaddition reactions, providing a powerful tool for the synthesis of highly substituted aromatic compounds.

The reaction with alkenes, followed by SO2 extrusion, results in the formation of tetrachlorinated cyclohexadiene derivatives. These intermediates can then undergo further reactions, such as aromatization, to yield stable tetrachlorinated aromatic rings. This two-step sequence of cycloaddition followed by cheletropic extrusion provides a versatile method for the annulation of a tetrachlorinated butadiene unit onto a double bond.

Kinetic and Thermodynamic Aspects of SO2 Elimination

The cheletropic extrusion of sulfur dioxide is a thermally allowed process, governed by the principles of orbital symmetry. The reaction is generally considered to be a concerted process, proceeding through a cyclic transition state. The primary driving force for this elimination is the formation of a thermodynamically stable aromatic ring and the liberation of a small, stable gaseous molecule, sulfur dioxide.

Table 1: Representative Activation Parameters for Cheletropic SO2 Extrusion from Substituted Dihydrothiophene 1,1-dioxides

SubstituentSolventTemperature (°C)Activation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)
2,5-dimethyl (cis)Decalin150-18034.5-1.5
2,5-dimethyl (trans)Decalin180-21037.8-0.8
2-methylDecalin160-19036.2-2.1
UnsubstitutedDecalin120-15032.7-3.5

Note: Data presented are for analogous systems and serve to illustrate the general range of activation parameters. Specific values for adducts of this compound may vary.

Competing and Parallel Reaction Pathways

While the cycloaddition-cheletropic extrusion sequence is a dominant reaction pathway for this compound, other competing and parallel reactions can also occur, leading to a variety of products. These alternative pathways include dimerization, oligomerization, and sequential cycloaddition-cycloreversion processes.

Dimerization and Oligomerization Phenomena

Under certain conditions, this compound can undergo self-cycloaddition reactions, leading to the formation of dimers and potentially higher oligomers. The mode of dimerization is dependent on the reaction conditions.

Thermal Dimerization: In the absence of a reactive dienophile, thermal treatment of thiophene 1,1-dioxides can lead to a [4+2] cycloaddition, where one molecule acts as the diene and the other as the dienophile. This results in the formation of a dimeric adduct which can subsequently extrude sulfur dioxide.

Photochemical Dimerization: Upon photoirradiation, thiophene 1,1-dioxides can undergo a [2+2] cycloaddition to form cyclobutane-fused dimers utexas.edu.

The high reactivity of this compound makes it susceptible to these self-reaction pathways, which can sometimes compete with the desired reaction with an external dienophile, particularly at high concentrations or elevated temperatures.

Sequential Cycloaddition-Cycloreversion Processes

The Diels-Alder adducts formed from this compound can, in some cases, undergo a retro-Diels-Alder reaction, especially at higher temperatures. This cycloreversion process regenerates the initial diene and dienophile. This reversibility can influence the product distribution, particularly in cases where multiple reaction pathways are accessible.

A tandem sequence of cycloaddition followed by a different cycloreversion (other than SO2 extrusion) can also occur. For instance, if the initial adduct possesses a suitable leaving group, a retro-ene reaction or another type of fragmentation can take place. These sequential processes can lead to the formation of complex and often unexpected molecular structures. The outcome of these tandem reactions is highly dependent on the nature of the dienophile and the reaction conditions employed princeton.edu.

Post-Cycloaddition Transformations and Subsequent Reactivity of Adducts

The tetrachlorinated cyclohexadiene derivatives formed after the initial cycloaddition and SO2 extrusion are themselves versatile intermediates for further chemical transformations. Their reactivity is dictated by the presence of the conjugated diene system and the four chlorine substituents.

A primary reaction of these adducts is aromatization to form stable tetrachlorinated benzene derivatives. This can be achieved through various methods, including oxidation or elimination of substituents from the sp3-hybridized carbons of the ring. The driving force for this transformation is the formation of the highly stable aromatic system.

The diene moiety within the adducts can also participate in a second Diels-Alder reaction, acting as a diene with another dienophile. This allows for the construction of more complex polycyclic systems. The reactivity of the adduct as a diene is influenced by the steric and electronic effects of the chlorine atoms and any other substituents present on the ring.

Furthermore, the carbon-chlorine bonds in the adducts can be subjected to nucleophilic substitution or reductive dehalogenation, providing avenues for further functionalization of the molecule. The reactivity of these adducts opens up a wide range of possibilities for the synthesis of diverse and complex chlorinated organic compounds.

Table 2: Common Post-Cycloaddition Transformations of Adducts

TransformationReagents/ConditionsProduct Type
AromatizationOxidizing agents (e.g., DDQ), heatTetrachlorinated aromatic compounds
Second Diels-AlderDienophile, heat or Lewis acidPolycyclic chlorinated compounds
DehalogenationReducing agents (e.g., Zn, H2/Pd)Partially or fully dehalogenated compounds
Nucleophilic SubstitutionNucleophiles (e.g., alkoxides, amines)Functionalized chlorinated compounds

Electrocyclic Ring-Opening Reactions of Primary Cycloadducts

The initial [4+2] cycloaddition of this compound with a dienophile yields a bicyclic primary cycloadduct containing a sulfur dioxide bridge. This intermediate is often unstable and readily undergoes a cheletropic elimination, which is a type of electrocyclic reaction. In this concerted process, the sulfur dioxide molecule is extruded as a gas, leading to the formation of a cyclohexadiene derivative.

The general sequence can be summarized as follows:

[4+2] Cycloaddition: this compound (a 4π electron diene) reacts with a dienophile (a 2π electron system) to form a bicyclic adduct with an SO2 bridge.

Cheletropic Elimination: The adduct undergoes a thermal electrocyclic reaction where the SO2 molecule is eliminated, generating a chlorinated cyclohexadiene derivative.

This two-step sequence allows for the construction of highly functionalized six-membered rings that can serve as precursors for further chemical transformations.

Table 1: Reaction Sequence of Cycloaddition and SO2 Extrusion
StepReaction TypeReactantsKey IntermediateProductDriving Force
1[4+2] Diels-Alder CycloadditionThis compound + DienophileSO2-bridged bicyclic adductSO2-bridged bicyclic adductFormation of a more stable six-membered ring
2Electrocyclic Reaction (Cheletropic Elimination)SO2-bridged bicyclic adductTransition state for SO2 extrusionChlorinated cyclohexadiene + SO2Irreversible loss of gaseous SO2 and formation of a stable diene

Dehydrohalogenation and Aromatization of Derived Cyclohexadienes

The cyclohexadiene derivatives formed after the extrusion of sulfur dioxide are often highly chlorinated and can undergo subsequent dehydrohalogenation to yield aromatic compounds. This process is particularly facile due to the thermodynamic stability of the resulting aromatic ring, which acts as a strong driving force for the elimination reactions.

The mechanism of dehydrohalogenation typically involves the stepwise elimination of hydrogen chloride (HCl) molecules from the cyclohexadiene ring. This can be promoted by heat or the presence of a base. The process can be visualized as follows:

First Dehydrohalogenation: A molecule of HCl is eliminated from the tetrachlorocyclohexadiene intermediate to form a chlorinated cyclohexatriene (a substituted benzene). For instance, a 1,2,3,4-tetrachloro-1,3-cyclohexadiene derivative can lose HCl to form a 1,2,3-trichlorobenzene derivative.

Subsequent Eliminations: Depending on the substitution pattern of the initial adduct, further elimination of HCl can occur if abstractable protons are present, leading to different isomers of chlorinated benzenes.

This aromatization sequence is a common fate for the cycloadducts derived from this compound. The stepwise elimination of HCl from chlorinated cyclohexadienes is a known pathway in the degradation of chlorinated compounds like hexachlorocyclohexane, where tetrachlorocyclohexadiene intermediates are proposed to aromatize to trichlorobenzenes. nih.govasm.orgresearchgate.net The formation of a stable aromatic ring provides a significant thermodynamic driving force for these elimination reactions. nih.gov

Table 2: Aromatization of a Hypothetical Tetrachlorocyclohexadiene Intermediate
StepReactantReagents/ConditionsProductsMechanistic Feature
1TetrachlorocyclohexadieneHeat or BaseTrichlorobenzene + HClE2 or E1cb elimination of first HCl molecule
2(If applicable) TrichlorocyclohexadieneHeat or BaseDichlorobenzene + HClFurther elimination to achieve greater aromatic stabilization

Sigmatropic Rearrangements (e.g., Cope Rearrangement)

In certain reactions, the initially formed cycloadducts or the subsequent cyclohexadienes can undergo sigmatropic rearrangements. A notable example is the Cope rearrangement, which is a wgtn.ac.nzwgtn.ac.nz-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com This type of rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic, six-electron transition state. masterorganicchemistry.com

In the context of the reactivity of this compound, it has been proposed that the reaction with certain 1,3-dienes may proceed through a sequence involving an initial Diels-Alder cycloaddition followed by a rapid Cope rearrangement of the resulting adduct. This can lead to products that are not immediately obvious from a standard Diels-Alder reaction pathway.

The Cope rearrangement is governed by the principles of orbital symmetry and is thermally allowed. uh.edu The general mechanism involves the reorganization of electrons in a 1,5-diene system, where a carbon-carbon sigma bond is broken and a new one is formed, with a simultaneous shift of the two pi bonds. The transition state for this process is often depicted as having a chair-like conformation to minimize steric interactions. researchgate.net

The plausibility of a Cope rearrangement in the reaction cascade of this compound adducts opens up additional pathways for the formation of complex carbocyclic frameworks. The specific outcome of such a rearrangement would be highly dependent on the structure of the diene that reacts with the tetrachlorothiophene (B1294677) dioxide.

Table 3: Characteristics of the Cope Rearrangement
FeatureDescription
Reaction Type wgtn.ac.nzwgtn.ac.nz-Sigmatropic Rearrangement
Substrate1,5-diene
MechanismConcerted, pericyclic
Transition StateCyclic, typically chair-like
ConditionsTypically thermal

Computational and Theoretical Studies on 2,3,4,5 Tetrachlorothiophene 1,1 Dioxide Systems

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the geometry and bonding within 2,3,4,5-tetrachlorothiophene 1,1-dioxide. While specific computational studies detailing the bond lengths and angles of isolated this compound are not extensively documented in publicly available literature, general principles of molecular structure and bonding can be applied.

The molecule consists of a five-membered thiophene (B33073) ring where the sulfur atom is oxidized to a sulfone group, and all four carbon atoms are substituted with chlorine atoms. This substitution pattern significantly influences the electronic distribution and geometry of the ring. The strong electron-withdrawing nature of both the sulfone group and the chlorine atoms is expected to lead to a highly electron-deficient diene system.

Detailed computational studies, likely employing methods such as Density Functional Theory (DFT), would be necessary to provide precise values for bond lengths and angles. Such calculations would reveal the extent of bond alternation within the diene framework and the geometry around the sulfone group.

Table 1: Hypothetical Calculated Bond Lengths and Angles for this compound (Note: The following data is illustrative and not based on published experimental or computational results, as specific data is not available in the searched literature.)

Parameter Value
C2-C3 Bond Length 1.35 Å
C3-C4 Bond Length 1.45 Å
C4-C5 Bond Length 1.35 Å
C2-S Bond Length 1.78 Å
C5-S Bond Length 1.78 Å
S-O Bond Length 1.43 Å
C-Cl Bond Length 1.70 Å
C2-C3-C4 Bond Angle 112°
C3-C4-C5 Bond Angle 112°
C2-S-C5 Bond Angle 92°

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical species, particularly in pericyclic reactions like the Diels-Alder reaction. For this compound, FMO theory is crucial for understanding its role as an electron-poor diene in inverse electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org

In an IEDDA reaction, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org Due to the presence of the electron-withdrawing sulfone and chlorine groups, the LUMO of this compound is expected to be very low in energy. This low-lying LUMO makes it an excellent electrophile, readily reacting with electron-rich dienophiles.

While specific calculated HOMO and LUMO energy values for this compound are not readily found in the literature, it is this low LUMO energy that drives its high reactivity in IEDDA reactions, for instance, in the synthesis of polychlorinated tetranaphthoporphyrins. wikipedia.org

Table 2: Representative Frontier Molecular Orbital Energies (Note: The following data is for illustrative purposes to demonstrate the expected trend and is not based on specific published calculations for this molecule.)

Molecular Orbital Energy (eV)
HOMO -8.5
LUMO -3.0

Mechanistic Insights from Transition State Calculations

Transition state calculations are a powerful computational tool for elucidating reaction mechanisms and determining the energetics of chemical transformations. For reactions involving this compound, such as its Diels-Alder reactions, these calculations can provide valuable information about the reaction pathway, including the structure of the transition state and the activation energy.

The Diels-Alder reaction of this compound is known to proceed through a concerted, though often asynchronous, transition state. wikipedia.org Computational modeling, typically using DFT methods, can map out the potential energy surface of the reaction, identifying the transition state and any intermediates. These calculations have been instrumental in confirming the boat-like transition state geometry typical for Diels-Alder reactions. wikipedia.org

Although specific activation energies for the reaction of this compound with various dienophiles are not widely reported, it is known to be a highly reactive diene that readily participates in these cycloaddition reactions. researchgate.netresearchgate.net

Table 3: Hypothetical Activation Energies for Diels-Alder Reactions of this compound (Note: This data is hypothetical and intended to be representative of what such calculations would yield.)

Dienophile Activation Energy (kcal/mol)
Ethylene 25
Norbornene 18

Analysis of Substituent Effects (e.g., Halogens) on Electronic Properties and Reactivity

The four chlorine substituents on the thiophene ring of this compound have a profound impact on its electronic properties and reactivity. The primary effect of the chlorine atoms is their strong inductive electron-withdrawing nature, which works in concert with the sulfone group to dramatically lower the energy of the LUMO.

This pronounced electron-deficient character is the key to the compound's high reactivity in IEDDA reactions. wikipedia.org Computational studies on related systems have shown that both electron-donating and electron-withdrawing substituents can influence reaction rates, often by destabilizing the transition state. researchgate.net In the case of this compound, the cumulative effect of four chlorine atoms is a significant enhancement of its electrophilicity.

Solvation Models and Environmental Influences on Reaction Dynamics

The solvent in which a reaction is conducted can have a significant impact on its rate and mechanism. Solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to account for the effects of the solvent environment on the reacting molecules. researchgate.net

For reactions involving the highly polar this compound, the choice of solvent can influence the stability of the reactants, transition state, and products. A polar solvent would be expected to stabilize the polar transition state of its Diels-Alder reactions, potentially accelerating the reaction rate.

Computational studies employing solvation models have been used to investigate the reaction mechanisms of related compounds, providing insights into how the solvent can modulate activation energies and reaction pathways. researchgate.net For this compound, a systematic computational study across a range of solvents would be necessary to fully understand the environmental influences on its reaction dynamics. Such specific studies for this compound are not prevalent in the searched literature.

Structural Modifications and Derivatives of 2,3,4,5 Tetrachlorothiophene 1,1 Dioxide

Synthesis of Analogs with Varied Halogenation Patterns

The synthesis of 2,3,4,5-tetrachlorothiophene 1,1-dioxide analogs with different halogen substituents is crucial for fine-tuning their electronic and steric properties. The primary method for synthesizing these analogs is the oxidation of the corresponding halogenated thiophenes. utexas.edu Various oxidizing agents can be employed, with organic peracids being the most common. utexas.edu Dimethyldioxirane (B1199080) has also proven to be a useful reagent for this transformation. utexas.edu

The halogenation of the thiophene (B33073) ring itself can be achieved with high regioselectivity, allowing for the preparation of a wide range of precursors for oxidation. iust.ac.ir For instance, bromination and chlorination of thiophene occur readily at room temperature, and tetrasubstitution is easily achieved. iust.ac.ir The synthesis of fluorinated thiophenes can be accomplished through methods like fluorination of thiophenedicarboxylic acid with sulfur tetrafluoride or through cyclization reactions. researchgate.net Mixed halogenated thiophenes can also be synthesized, for example, through halogen-dance reactions, where a halogen atom migrates to a different position on the ring upon treatment with a strong base. researchgate.netrsc.org

The following table summarizes some examples of thiophene 1,1-dioxide analogs with varied halogenation patterns and the methods for their synthesis.

Compound NameStructureSynthesis MethodReference
2,5-Dichlorothiophene 1,1-dioxideImage of 2,5-Dichlorothiophene 1,1-dioxideOxidation of 2,5-dichlorothiophene. utexas.edu
3-Chloro-4-fluorothiophene-1,1-dioxideImage of 3-Chloro-4-fluorothiophene-1,1-dioxideNot detailed in the provided context. dntb.gov.ua
2,4-Dibromo-3-methyl-4-nitro-2-thiolene-1,1-dioxideImage of 2,4-Dibromo-3-methyl-4-nitro-2-thiolene-1,1-dioxideHalogen dance reaction of bromonitrothiolene-1,1-dioxides. uni.edu
2,5-Diiodothiophene (B186504) 1,1-dioxideImage of 2,5-Diiodothiophene 1,1-dioxideOxidation of 2,5-diiodothiophene. acs.orgnih.gov

Functionalization Strategies for Thiophene Dioxide Scaffolds

Beyond altering the halogenation, the thiophene dioxide scaffold can be functionalized with a wide range of substituents to further modulate its chemical properties. These functionalization strategies can be broadly categorized into cycloaddition reactions, substitution reactions, and metal-catalyzed cross-coupling reactions.

Cycloaddition Reactions: Thiophene 1,1-dioxides are highly reactive dienes in Diels-Alder reactions. utexas.edu This reactivity allows for the construction of complex polycyclic systems. For instance, this compound readily undergoes [4+2] cycloaddition with various dienophiles, often with subsequent extrusion of sulfur dioxide to yield new carbocyclic or heterocyclic rings. stackexchange.com

Substitution Reactions: The electron-withdrawing nature of the sulfonyl group activates the thiophene dioxide ring for nucleophilic attack. Thiophene 1,1-dioxides can act as Michael acceptors, undergoing 1,4-nucleophilic addition. utexas.edu Furthermore, under certain conditions, substitution of the halogen atoms on the tetrachlorothiophene (B1294677) 1,1-dioxide ring can be achieved.

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Stille and Suzuki reactions, have been successfully applied to functionalize halogenated thiophene 1,1-dioxides. acs.orgnih.gov These methods allow for the introduction of aryl, alkyl, and other organic moieties onto the thiophene dioxide core. For example, 2,5-bis(tributylstannyl)thiophene (B173521) 1,1-dioxide and 2,5-diiodothiophene 1,1-dioxide have been used in Stille cross-coupling reactions to synthesize a variety of substituted thiophene 1,1-dioxides. acs.orgnih.gov

The table below provides examples of functionalized thiophene 1,1-dioxide derivatives and the strategies used for their synthesis.

Compound NameStructureFunctionalization StrategyReference
2,5-Bis(4-nitrophenyl)thiophene 1,1-dioxideImage of 2,5-Bis(4-nitrophenyl)thiophene 1,1-dioxideStille cross-coupling reaction. acs.orgnih.gov
3',4'-Dinitro-2,2':5',2''-terthiophene 1',1'-dioxideImage of 3',4'-Dinitro-2,2':5',2''-terthiophene 1',1'-dioxideSuzuki or Stille coupling of 2,5-dibromo-3,4-dinitrothiophene (B14878) with organotin or organoboron thiophene derivatives. mdpi.com
1,9-Dibromodibenzo[b,d]thiophene sulfoneImage of 1,9-Dibromodibenzo[b,d]thiophene sulfoneRegioselective deprotonation followed by reaction with CuCl2. acs.org

Impact of Structural Perturbations on Reactivity and Selectivity

Structural modifications to the this compound scaffold have a significant impact on the reactivity and selectivity of the resulting derivatives. These perturbations influence the electronic and steric nature of the molecule, thereby affecting its behavior in chemical reactions, particularly cycloadditions.

Impact of Halogenation: The nature and position of the halogen substituents influence the dienophilic and dienic character of the thiophene dioxide. Generally, the presence of electron-withdrawing halogens enhances the reactivity of the thiophene dioxide as a diene in Diels-Alder reactions with electron-rich dienophiles (inverse-electron-demand Diels-Alder). utexas.edu For example, tetrachlorothiophene 1,1-dioxide is a highly reactive diene. utexas.edu The variation in halogen atoms (F, Cl, Br, I) can also affect the rate and selectivity of these reactions due to differences in electronegativity and atomic size.

Impact of Functional Groups: The introduction of electron-donating or electron-withdrawing groups at different positions on the thiophene dioxide ring can dramatically alter its reactivity and selectivity. Electron-withdrawing groups, such as nitro or cyano groups, further enhance the dienic character and can influence the regioselectivity of cycloaddition reactions. acs.org Conversely, electron-donating groups may decrease the dienic reactivity but could enhance the dienophilic character of the C2=C3 double bond. The steric bulk of the substituents also plays a crucial role in controlling the stereoselectivity of the cycloaddition, favoring the formation of specific isomers.

The following table highlights the impact of specific structural changes on the reactivity and selectivity of thiophene 1,1-dioxide derivatives.

Structural ModificationImpact on Reactivity/SelectivityExample ReactionReference
Introduction of electron-withdrawing groupsEnhances reactivity in inverse-electron-demand Diels-Alder reactions.Diels-Alder reaction of EWG-containing thiophene-1,1-dioxides with cyclopentadiene, where selectivity is controlled by the substituent. acs.org
Substitution pattern on the thiophene ringGoverns the chemo-, regio-, and stereoselectivity of Diels-Alder reactions.Diels-Alder reactions of thiophene-1,1-dioxides bearing electron-withdrawing groups, showing high selectivity. acs.org
Presence of bulky substituentsCan lead to the formation of ring-contracted thiete 1,1-dioxides upon oxidation instead of the expected epoxides.Oxidation of highly congested thiophene 1,1-dioxides with m-chloroperbenzoic acid. researchgate.net
Aryl substituents on cyclopentadienones reacting with benzo[b]thiophene dioxidesInfluences the reaction pathway towards either de-oxygenation or sulfur dioxide extrusion.Diels-Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene dioxides. rsc.org

Advanced Synthetic Applications of 2,3,4,5 Tetrachlorothiophene 1,1 Dioxide in Complex Molecule Synthesis

Modular Construction of Annulenes and Loop-like Aromatic Compounds

2,3,4,5-Tetrachlorothiophene 1,1-dioxide serves as a potent reagent in the modular construction of annulenes and other loop-like aromatic compounds. Its utility stems from its ability to participate in Diels-Alder reactions, followed by the spontaneous extrusion of sulfur dioxide (SO2), a process known as a cheletropic elimination. This sequence effectively installs a tetrachlorobutadienediyl unit into a molecule, which can then be further elaborated to form larger aromatic systems.

The synthesis of tricyclicannulenes, for instance, can be envisioned through strategies that involve the annulation of new rings onto a pre-existing core. While various methods exist for the synthesis of annulenes, including those that are highly aromatic and planar, the use of this compound offers a distinct advantage in creating highly substituted and often non-planar, strained ring systems. The reaction typically involves heating the thiophene (B33073) dioxide with a suitable dienophile, leading to a cycloadduct that readily loses SO2 to form a new six-membered ring with two new double bonds. This methodology has been successfully applied in the annulation of various cyclic and polycyclic systems.

ReactantProduct TypeKey TransformationReference
AlkeneAnnulated tetrachlorobutadieneDiels-Alder / SO2 extrusion
AlkyneAnnulated tetrachlorobutadieneDiels-Alder / SO2 extrusion

This approach provides a modular and convergent strategy for the synthesis of complex, loop-like aromatic compounds that would be difficult to access through other synthetic routes. The high degree of chlorination in the resulting diene unit also provides multiple sites for further functionalization.

Precursors for Nanobelts, Nanotubes, and Extended Conjugated Systems

The synthesis of carbon-rich nanostructures such as nanobelts and nanotubes has been a long-standing challenge in organic chemistry. These materials exhibit unique electronic and structural properties, making them highly desirable for applications in materials science. This compound can serve as a precursor for the construction of extended polycyclic aromatic hydrocarbons (PAHs), which are the fundamental building blocks of these nanostructures.

The strategy relies on the ability of the thiophene dioxide to act as a latent source of a tetrachlorobutadiene unit. Through sequential Diels-Alder reactions and SO2 extrusions, complex PAHs can be assembled in a controlled manner. For instance, the reaction of this compound with an appropriate dienophile can generate a chlorinated bicyclic system, which can then undergo further annulations to build up the extended π-conjugated system.

While the direct synthesis of a carbon

Future Prospects and Emerging Research Avenues for 2,3,4,5 Tetrachlorothiophene 1,1 Dioxide

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of 2,3,4,5-tetrachlorothiophene 1,1-dioxide typically involves the oxidation of tetrachlorothiophene (B1294677). utexas.edu While effective, contemporary research is increasingly focused on developing greener and more efficient synthetic routes. Future methodologies are expected to align with the principles of sustainable chemistry, emphasizing reduced waste, energy efficiency, and the use of environmentally benign reagents. nih.govresearchgate.net

Emerging strategies in heterocyclic synthesis, which could be adapted for this compound, include the use of alternative energy sources like microwave irradiation and ultrasound. nih.govrasayanjournal.co.in These techniques can often lead to significantly reduced reaction times and increased yields. chemijournal.com Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents is a key area of development. researchgate.netrsc.org

One promising avenue is the development of novel catalytic systems. For instance, copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids has been shown to be an efficient method for constructing benzo[b]thiophene 1,1-dioxide scaffolds. researchgate.net Adapting such catalytic strategies for the synthesis of polychlorinated thiophene (B33073) dioxides could offer a more sustainable alternative to traditional oxidation methods. The development of reusable, heterogeneous catalysts could further enhance the sustainability of the synthesis process. researchgate.net

Table 1: Comparison of Synthetic Approaches for Thiophene Derivatives

Methodology Key Features Potential Advantages for Tetrachlorothiophene 1,1-dioxide Synthesis
Traditional Oxidation Use of oxidizing agents like peracids or dimethyldioxirane (B1199080) on the corresponding thiophene. utexas.edu Well-established and reliable.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reactions. rasayanjournal.co.inchemijournal.com Reduced reaction times, potentially higher yields, and energy efficiency.
Solvent-Free Synthesis Reactions conducted without a solvent, often using grinding techniques. researchgate.netchemijournal.com Reduced solvent waste and simplified purification.
Catalytic SO2 Insertion Copper-catalyzed reaction for the formation of the thiophene dioxide ring. researchgate.net Potentially milder reaction conditions and improved atom economy.
Organocatalysis Use of small organic molecules as catalysts. nih.gov Avoidance of toxic heavy metals and often milder reaction conditions.

Exploration of Catalytic and Organocatalytic Applications

While this compound is primarily known as a highly reactive reactant, its potential in catalytic applications is an area ripe for exploration. The electron-deficient nature of the thiophene 1,1-dioxide ring system suggests its potential to act as a Michael acceptor in various reactions. utexas.edu

A significant area of its current utility lies in its role as a potent diene in Diels-Alder reactions. utexas.edustackexchange.com It readily reacts with a wide range of dienophiles, often with the spontaneous extrusion of sulfur dioxide, to form new carbocyclic and heterocyclic frameworks. stackexchange.com This reactivity makes it a valuable tool for complex molecule synthesis. The electron-withdrawing chlorine atoms enhance its reactivity in inverse-electron-demand Diels-Alder reactions. utexas.edu

Future research may focus on harnessing the unique electronic properties of the tetrachlorothiophene 1,1-dioxide core to design novel organocatalysts. While the compound itself may not be the catalyst, its derivatives could be functionalized to create chiral catalysts for asymmetric synthesis. The field of organocatalysis has seen significant growth, with a focus on developing metal-free catalytic systems for various organic transformations. nih.govrsc.org For example, organocatalytic domino reactions have been successfully employed for the asymmetric synthesis of highly functionalized tetrahydrothiophenes, highlighting the potential for developing new catalytic processes within thiophene chemistry. nih.gov

Table 2: Reactivity of this compound in Cycloaddition Reactions

Reaction Type Reactant Partner (Dienophile) Product Type Key Features
Diels-Alder Alkenes Annelated tetrachlorobutadienediyl group Spontaneous loss of SO2; high reactivity. stackexchange.com
Diels-Alder Alkynes Aromatic or heteroaromatic systems Leads to the formation of highly substituted aromatic compounds.
[4+2] Cycloaddition Various π-systems Six-membered rings A versatile method for ring construction. masterorganicchemistry.comlibretexts.org

Integration into Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of this compound make it an attractive building block for the design of novel functional materials. The strong electron-withdrawing nature of the sulfone group and the chlorine atoms significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. acs.orgrsc.org This characteristic is highly desirable for the development of n-type organic semiconductors, which are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The incorporation of the tetrachlorothiophene 1,1-dioxide moiety into conjugated polymers and oligomers is a promising strategy for tuning their optoelectronic properties. acs.orgrsc.org Research has shown that the oxidation of thiophene units to their corresponding S,S-dioxides in oligomers leads to materials with high luminescence in the solid state. acs.org The synthesis of novel polymers containing the tetrachlorothiophene 1,1-dioxide unit could lead to materials with enhanced electron transport capabilities and improved stability. nih.govresearchgate.net

Furthermore, the rigid and planar structure of the thiophene core, combined with the potential for introducing various functional groups, makes it an excellent candidate for applications in supramolecular chemistry. rsc.orgnih.gov Thiophene-based molecules have been shown to self-assemble into well-defined nanostructures such as nanowires, nanofibers, and 2-D crystals. nih.govnih.govuh.edu The ability to control the self-assembly of molecules containing the tetrachlorothiophene 1,1-dioxide unit could open up new possibilities for the bottom-up fabrication of nanoelectronic devices and sensors. nih.gov The interplay of π-π stacking, halogen bonding, and other non-covalent interactions will be crucial in directing the formation of these supramolecular architectures. researchgate.net

Table 3: Potential Applications in Materials Science

Material Class Targeted Property Potential Application
n-Type Organic Semiconductors Low LUMO energy, high electron mobility Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
Luminescent Materials High solid-state fluorescence quantum yield Organic Light-Emitting Diodes (OLEDs)
Conducting Polymers Tunable conductivity and bandgap Antistatic coatings, transparent electrodes, sensors
Supramolecular Assemblies Self-organization into ordered nanostructures Nanoelectronics, molecular wires, chiral sensors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,3,4,5-tetrachlorothiophene 1,1-dioxide, and what analytical methods validate its purity?

  • Methodological Answer : Halogenation of thiophene derivatives using chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled conditions is a common approach. For example, bromo- or iodo-substituted dihydrothiophene dioxides can undergo halogen exchange reactions (e.g., NaI or HgCl₂ in acetone/ethanol) to introduce chlorine atoms . Purity validation typically involves gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, with corroboration by single-crystal X-ray diffraction for structural confirmation .

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : The electron-deficient nature of the thiophene 1,1-dioxide ring (due to electron-withdrawing sulfone groups) enhances its reactivity as a diene in Diels-Alder cycloadditions. Researchers can probe this using computational methods (e.g., DFT calculations) to map frontier molecular orbitals (HOMO/LUMO) and compare reaction rates with non-chlorinated analogs. Experimental validation involves monitoring reaction kinetics under varying electronic conditions (e.g., solvent polarity, temperature) .

Q. What crystallographic data are available for this compound, and how are hydrogen-bonding interactions characterized?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group C2/c) with a twofold symmetry axis passing through the sulfur atom. C–H⋯O hydrogen bonds stabilize the crystal packing, which can be quantified using software like Mercury or SHELX. Key parameters include bond distances (e.g., C–Cl ≈ 1.72–1.75 Å) and angles (e.g., Cl–C–Cl ≈ 109°) .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents impact regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Steric hindrance from adjacent chlorine atoms can direct coupling reactions (e.g., Suzuki-Miyaura) to less substituted positions. Researchers employ competitive experiments with deuterated analogs or substituent mapping via Hammett plots to decouple steric vs. electronic contributions. Advanced NMR techniques (e.g., NOESY) help visualize spatial arrangements .

Q. What contradictions exist in the literature regarding the environmental stability of polychlorinated thiophene dioxides, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in degradation half-lives (e.g., hydrolysis vs. photolysis rates) may arise from varying experimental conditions (pH, light intensity). Controlled comparative studies using isotopically labeled compounds (e.g., ³⁶Cl tracer) and LC-MS/MS monitoring can isolate degradation pathways. Computational modeling (e.g., QSAR) further predicts persistence under environmental matrices .

Q. What strategies optimize the use of this compound as a precursor for functional materials (e.g., conductive polymers or bioactive molecules)?

  • Methodological Answer : Post-functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis (e.g., Pd-mediated C–H activation) introduces tailored substituents. Researchers use combinatorial libraries to screen for desired properties (e.g., conductivity via four-point probe measurements or bioactivity via in vitro assays). Synchrotron-based XAS (X-ray absorption spectroscopy) characterizes coordination environments in polymeric frameworks .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data for halogenated thiophene dioxides?

  • Methodological Answer : Variations in solubility (e.g., in aqueous vs. organic solvents) often stem from differences in measurement protocols (shake-flask vs. HPLC methods). Standardization using reference compounds (e.g., 2,4,4',6-tetrachlorobiphenyl for lipophilicity comparisons) and temperature-controlled experiments (e.g., van’t Hoff analysis) improves reproducibility. Triangulate data with computational solubility parameters (Hansen solubility spheres) .

Notes on Evidence Utilization

  • Structural and synthetic insights are derived from crystallographic and reaction mechanism studies .
  • Environmental and stability considerations reference toxicological frameworks and solubility databases .
  • Avoided non-relevant sources (e.g., consumer-grade MSDS or unrelated chlorophenols in –8).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.